molecular formula C22H41NO3 B159729 N-Dimethylaminoprostaglandin F2alpha CAS No. 67508-09-2

N-Dimethylaminoprostaglandin F2alpha

Cat. No. B159729
CAS RN: 67508-09-2
M. Wt: 367.6 g/mol
InChI Key: VNLQPSLXSAMMMJ-PIOKUXGXSA-N
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Description

Prostaglandin F2.alpha. dimethyl amine is a derivative of Prostaglandin F2.alpha., a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have hormone-like effects. Prostaglandin F2.alpha. is known for its role in reproductive biology, particularly in inducing labor and controlling blood flow in the reproductive organs .

Scientific Research Applications

Prostaglandin F2.alpha. dimethyl amine has a wide range of scientific research applications, including:

Mechanism of Action

Prostaglandin F2.alpha. dimethyl amine exerts its effects by binding to the prostaglandin F2.alpha. receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound is known to promote smooth muscle contraction, regulate blood flow, and influence inflammatory processes. The molecular targets and pathways involved include the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C .

Similar Compounds:

Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .

Biochemical Analysis

Biochemical Properties

N-Dimethylaminoprostaglandin F2alpha, like other prostaglandins, possesses a unique molecular structure that underlies its diverse physiological functions . It interacts with various enzymes, proteins, and other biomolecules, influencing the molecule’s overall size, shape, and biological activities . The presence and position of double bonds within its hydrocarbon chains impact the molecule’s stability and reactivity .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes . It plays a key role in hepatic glucose metabolism, where it promotes the expression of gluconeogenic enzymes in hepatocytes in a FOXO1-dependent manner . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor, stimulating both luteolytic activity and the release of oxytocin . This leads to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the prostanoid metabolic pathway . This pathway begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha. dimethyl amine typically involves the modification of the parent compound, Prostaglandin F2.alpha. The process includes the introduction of a dimethyl amine group to the prostaglandin structure. This can be achieved through a series of chemical reactions, including esterification, reduction, and amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Prostaglandin F2.alpha. dimethyl amine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of bioreactors and continuous flow systems to maintain consistent production rates. Quality control measures are essential to ensure the compound meets the required standards for research and medical applications .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2.alpha. dimethyl amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various functionalized derivatives of Prostaglandin F2.alpha. dimethyl amine .

properties

IUPAC Name

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLQPSLXSAMMMJ-PIOKUXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147930
Record name Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67508-09-2
Record name Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67508-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dimethylaminoprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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